molecular formula CH3NiO5 B8083427 Nickel(II) carbonate (basic) hydrate CAS No. 958638-02-3

Nickel(II) carbonate (basic) hydrate

Cat. No.: B8083427
CAS No.: 958638-02-3
M. Wt: 153.72 g/mol
InChI Key: LLHQSKMMVSSKAT-UHFFFAOYSA-K
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Description

Nickel(II) carbonate (basic) hydrate, also known as nickel(II) hydroxide carbonate tetrahydrate, is a hydrated mixed-anion compound with the formula Ni₃(CO₃)(OH)₄·4H₂O . It exists as a green crystalline solid and is commercially available in technical grades with ~45–47% nickel content . Structurally, it features layered sheets of Ni²⁺ ions coordinated by carbonate (CO₃²⁻) and hydroxide (OH⁻) ions, with water molecules occupying interlayer spaces . This compound is notable for its role in catalysis, particularly in the oxygen evolution reaction (OER) for water splitting, where it exhibits overpotentials as low as 250 mV at 20 mA cm⁻² in alkaline media .

Safety and Handling: Classified as a carcinogen (IARC Group 1), it requires careful handling to avoid inhalation or skin contact. It is non-hygroscopic and stable at room temperature but decomposes upon heating, releasing CO₂ and H₂O .

Properties

IUPAC Name

nickel(3+);carbonate;hydroxide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.Ni.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+3;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHQSKMMVSSKAT-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].O.[OH-].[Ni+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NiO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001334630
Record name Nickel carbonate hydroxide (Ni3(CO3)(OH)4), hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958638-02-3
Record name Nickel carbonate hydroxide (Ni3(CO3)(OH)4), hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagent Purity and Stoichiometry

Industrial-scale production requires high-purity nickel sulfate (≥99%) to minimize impurities such as iron or cobalt, which alter catalytic properties. Sodium carbonate is added in a 1:1 molar ratio to nickel sulfate, though excess carbonate (up to 1.2:1) enhances yield by compensating for CO₂ loss.

Crystallinity and Particle Size

Crystalline hydrates form under slow precipitation conditions (dropwise addition over 2–4 hours), whereas rapid mixing produces amorphous phases. Particle sizes range from 1–10 µm , with smaller particles favoring higher surface area for catalytic applications.

Electrolytic Oxidation in Carbonated Media

An alternative method employs electrolysis of nickel metal in a carbon dioxide-saturated aqueous solution. The anode reaction is:

Ni+O+CO2+6H2ONiCO3(H2O)4+2H++2e\text{Ni} + \text{O} + \text{CO}2 + 6 \, \text{H}2\text{O} \rightarrow \text{NiCO}3(\text{H}2\text{O})_4 + 2 \, \text{H}^+ + 2 \, \text{e}^-

Operational Parameters

  • Current density : 10–20 mA/cm²

  • Temperature : 25–40°C

  • CO₂ pressure : 1–3 atm

This method produces a hydrated nickel carbonate with hexagonal crystal symmetry and minimal byproducts, achieving 95–98% Faradaic efficiency .

Advantages Over Precipitation

Electrolytic synthesis avoids sodium sulfate byproducts, simplifying purification. However, scalability is limited by energy costs and electrode degradation.

Bicarbonate-Buffered Coprecipitation (Patent Method)

A patented approach (US9422167B2) utilizes sodium bicarbonate (NaHCO₃) as a pH buffer alongside sodium carbonate to enhance reaction control:

Reaction Scheme

2Ni(NO3)2+2Na2CO3+H2OxNiCO3yNi(OH)2zH2O+4NaNO3+CO22 \, \text{Ni}(\text{NO}3)2 + 2 \, \text{Na}2\text{CO}3 + \text{H}2\text{O} \rightarrow x \, \text{NiCO}3 \cdot y \, \text{Ni}(\text{OH})2 \cdot z \, \text{H}2\text{O} + 4 \, \text{NaNO}3 + \text{CO}2

Procedure

  • Premix Ni(NO₃)₂ and Na₂CO₃ solutions.

  • Inject into a NaHCO₃ buffer (pH 7–9) at 70–90°C .

  • Stir for 1–3 hours to complete crystallization.

Product Characteristics

  • Nickel content : 48–50% (higher than conventional methods)

  • Crystallite size : 50–100 nm (confirmed by XRD)

Seeded Growth with Alkaline Earth Additives

US Patent 3,350,167 introduces barium or calcium salts as nucleation agents to accelerate precipitation:

Protocol

  • React NiCl₂ with NaHCO₃ at 27–49°C .

  • Seed with 0.1–0.5 wt% Ba(NO₃)₂ or CaCl₂.

  • Filter and air-dry to obtain <325 mesh particles .

Outcomes

  • Filtration rate : 2–3× faster than unseeded reactions.

  • Impurity levels : <0.1% Cl⁻, suitable for battery-grade materials.

Hydrothermal Synthesis

High-pressure CO₂ treatment of nickel chloride solutions at 120–150°C yields anhydrous NiCO₃, which is subsequently hydrated. This method produces phase-pure materials but requires specialized autoclave equipment.

Comparative Analysis of Methods

MethodReagentsTemperature (°C)Nickel Content (%)Key Advantage
Solution PrecipitationNiSO₄, Na₂CO₃60–8040–45Scalability
ElectrolyticNi, CO₂, H₂O25–4042–44Purity
Bicarbonate-BufferedNi(NO₃)₂, Na₂CO₃, NaHCO₃70–9048–50High nickel yield
Seeded GrowthNiCl₂, NaHCO₃, Ba²⁺/Ca²⁺27–4943–45Rapid filtration
HydrothermalNiCl₂, CO₂120–15045–47Phase control

Mechanistic Insights and Optimization

Nucleation Kinetics

Studies using H₂S absorption (ACS Pub. 10.1021/ie070117x) reveal that basic nickel carbonate exhibits autocatalytic nucleation , where NiS domains accelerate subsequent reaction steps. Optimal conversions (≥90%) occur at 25–35°C with 5–10% H₂O vapor to stabilize intermediates.

pH-Dependent Composition

  • pH 5–6 : NiCO₃-rich phases (x ≈ 0.75 in Ni₄CO₃(OH)₆(H₂O)₄).

  • pH 8–9 : Ni(OH)₂-dominated structures (x ≈ 0.33).

Industrial Recommendations

For catalytic applications, the bicarbonate-buffered method (US9422167B2) is preferred for its high nickel content. Battery materials benefit from seeded growth due to rapid processing. Future research should explore solvent-free mechanochemical routes to reduce aqueous waste.

Chemical Reactions Analysis

Types of Reactions

Nickel(II) carbonate (basic) hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Catalyst Precursor

Nickel(II) carbonate (basic) hydrate is primarily used as a precursor in the synthesis of nickel catalysts. These catalysts are essential in various chemical reactions, including hydrogenation and reforming processes. The conversion of nickel carbonate to nickel oxide through calcination enhances its catalytic properties, making it effective in industrial applications such as petroleum refining and organic synthesis .

Ceramic Applications

In ceramics, this compound is utilized for producing colored glazes and ceramic materials. The compound imparts a green color to ceramics, which is desirable in decorative tiles and pottery. Its role as a flux helps lower the melting point of ceramic mixtures, facilitating easier processing during firing .

Electroplating

This compound serves as an important intermediate in the electroplating industry. It is used to deposit nickel onto various substrates, enhancing their corrosion resistance and aesthetic appeal. The electroplating process benefits from the stability of nickel(II) carbonate during electrolysis, ensuring uniform deposition .

Case Study 1: Catalytic Applications

A study demonstrated that nickel catalysts derived from this compound exhibited superior activity in the hydrogenation of unsaturated hydrocarbons compared to traditional catalysts. The research highlighted the efficiency of these catalysts in producing high-purity products with minimal by-products .

Case Study 2: Ceramic Glaze Development

Research conducted on the use of this compound in ceramic glazes revealed that varying concentrations of the compound could significantly alter the color and opacity of the final product. This study emphasized its potential for creating innovative design solutions in ceramic art and manufacturing .

Mechanism of Action

The mechanism by which nickel(II) carbonate (basic) hydrate exerts its effects is primarily through its ability to release nickel ions in solution. These ions can then participate in various chemical reactions, such as catalysis and electroplating. The molecular targets and pathways involved include the formation of nickel complexes and the deposition of nickel metal on substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between nickel(II) carbonate (basic) hydrate and related nickel-based compounds:

Compound Formula Structure Key Properties Applications Research Findings
This compound Ni₃(CO₃)(OH)₄·4H₂O Layered sheets with CO₃²⁻/OH⁻ ligands; interlayer H₂O Bandgap ~3.5 eV; carcinogenic; stable in air OER catalysis, supercapacitors Overpotential: 250 mV (20 mA cm⁻² in 1 M KOH)
Nickel-cobalt carbonate hydroxide hydrate NiCo(CO₃)(OH)·xH₂O Bimetallic layered structure; Co³⁺ in low-spin state; Ni²⁺ in mixed-spin Oxygen vacancies at Ni sites; tunable Ni/Co ratio High-performance supercapacitors Ni oxidation state decreases with higher Ni content; Co remains +3
Nickel iron hydroxy carbonate hydrate (NiFeHCH) NiFe(CO₃)(OH)·xH₂O Ultrathin nanosheets; Fe³⁺ doping Synergistic Ni-Fe redox activity; low Tafel slope (39 mV/dec) Alkaline and near-neutral OER Overpotential: 389 mV (10 mA cm⁻² in 1 M NaHCO₃)
Nickel chloride hexahydrate NiCl₂·6H₂O [Ni(H₂O)₆]²⁺ octahedral geometry; Cl⁻ counterions Acidic solution (pH ~4); hygroscopic Electroplating, precursor for Ni complexes Forms paramagnetic complexes (e.g., [Ni(NH₃)₆]²⁺)
Nickel nitrate hexahydrate Ni(H₂O)₆ Hexaaqua Ni²⁺ ions; non-coordinating NO₃⁻ High solubility in water/ethanol Catalyst precursor, ceramic glazes Dehydrates at 136°C; used to synthesize NiO nanoparticles
Nickel hydroxide Ni(OH)₂ Hexagonal β-phase; layered OH⁻ coordination Insoluble in water; p-type semiconductor Ni-Cd batteries, electrocatalysis Synthesized via NiSO₄ + NaOH → Ni(OH)₂↓; carcinogenic

Key Comparative Insights:

Structural Complexity: this compound and its bimetallic derivatives (NiCo, NiFe) exhibit layered or nanosheet morphologies critical for high-surface-area applications like OER . In contrast, nickel chloride and nitrate hydrates adopt simpler ionic structures with coordinated water molecules .

Electronic Properties: The incorporation of Fe or Co into nickel carbonate hydroxides introduces redox-active sites and oxygen vacancies, lowering OER overpotentials by 50–100 mV compared to pure nickel carbonate . Nickel hydroxide, however, lacks carbonate ligands, limiting its catalytic versatility .

Catalytic Performance: NiFeHCH nanosheets outperform pure nickel carbonate in both alkaline (250 mV vs. 290 mV overpotential) and near-neutral media (389 mV vs. 507 mV), highlighting the role of Fe in stabilizing reaction intermediates .

Safety and Stability: Nickel carbonate and hydroxide are carcinogenic but stable under ambient conditions, whereas nickel chloride and nitrate are hygroscopic and require anhydrous storage .

Contradictions and Limitations:

  • notes that nickel carbonyl dissociation products differ structurally from precipitated nickel carbonate/hydroxide, suggesting that synthetic routes significantly impact material properties .
  • The exact hydration state of nickel carbonate (basic) hydrate varies in literature, with tetrahydrate (Ni₃(CO₃)(OH)₄·4H₂O) and other forms reported .

Biological Activity

Nickel(II) carbonate (basic) hydrate, with the formula Ni4CO3(OH)64H2O\text{Ni}_4\text{CO}_3(\text{OH})_6\cdot 4\text{H}_2\text{O}, is an inorganic compound that has garnered attention for its biological activity and potential applications in various fields, including catalysis and environmental science. This article delves into the biological properties of this compound, focusing on its interactions with biological systems, potential toxicity, and applications in photocatalysis.

  • Molecular Weight : Approximately 304.11 g/mol (anhydrous)
  • Appearance : Green powder
  • Solubility : Sparingly soluble in water (0.0093 g/100ml) .
  • Density : 4.39 g/cm³ .

Biological Interactions

Nickel compounds are known to exhibit a range of biological activities, primarily due to the nickel ion (Ni2+\text{Ni}^{2+}) they release in aqueous environments. The biological activity of this compound can be summarized as follows:

1. Toxicity and Carcinogenicity

Nickel exposure has been linked to various health issues, including skin allergies, respiratory problems, and cancer. The International Agency for Research on Cancer (IARC) classifies nickel compounds as Group 1 carcinogens when inhaled . Studies indicate that nickel compounds can induce oxidative stress and inflammation in cells, leading to DNA damage and tumorigenesis.

2. Antimicrobial Activity

Research has shown that nickel compounds possess antimicrobial properties. Nickel(II) carbonate has been evaluated for its ability to inhibit the growth of various bacterial strains. For instance, a study demonstrated that nickel-based compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially due to the disruption of cellular processes through metal ion interference .

3. Photocatalytic Properties

Recent studies have highlighted the photocatalytic potential of nickel carbonate hydroxide nanostructures derived from this compound. These materials have been synthesized using hydrothermal methods and demonstrated effective hydrogen evolution reactions (HER), showcasing their utility in renewable energy applications . The photocatalytic efficiency was reported at a yield of 10 μmol g1^{-1} h1^{-1} under white light irradiation .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at the University of Oulu examined the antimicrobial effects of nickel(II) carbonate on Escherichia coli and Staphylococcus aureus. The results indicated a concentration-dependent inhibition of bacterial growth, suggesting that nickel(II) carbonate could be utilized in developing antimicrobial coatings or treatments for infections .

Case Study 2: Photocatalytic Hydrogen Evolution

In another investigation, hierarchical nickel carbonate hydroxide was synthesized from this compound and tested for photocatalytic hydrogen production. The study revealed that these nanostructures not only facilitated efficient HER but also demonstrated stability over multiple cycles, indicating their potential for sustainable energy applications .

Comparative Table of Biological Activities

Activity TypeThis compoundOther Nickel Compounds
ToxicityModerate; potential carcinogenHigh; varies by compound
AntimicrobialEffective against E. coli and S. aureusVaries; some compounds effective
Photocatalytic EfficiencyModerate (10 μmol g1^{-1} h1^{-1})Higher in some Ni-based catalysts
Environmental ImpactPotentially hazardousVaries; some are eco-friendly

Q & A

Q. What are the common synthesis routes for Nickel(II) carbonate (basic) hydrate, and how does hydration influence its phase purity?

this compound is typically synthesized via wet chemical routes, such as co-precipitation of nickel salts (e.g., nitrate or chloride) with carbonate precursors in aqueous alkaline media. Hydration levels (e.g., xx in NiCO32Ni(OH)2xH2O\text{NiCO}_3\cdot2\text{Ni(OH)}_2\cdot x\text{H}_2\text{O}) are critical for phase stability and are controlled by reaction temperature, pH, and aging time . For example, incomplete drying may retain structural water, altering crystallinity and reactivity. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to quantify hydration states .

Q. How can researchers verify the chemical composition and purity of this compound?

  • Elemental analysis : Inductively coupled plasma (ICP) or atomic absorption spectroscopy (AAS) quantifies nickel content (44.5–50% Ni in pure samples) .
  • X-ray diffraction (XRD) : Identifies crystalline phases and distinguishes basic carbonate (NiCO32Ni(OH)2\text{NiCO}_3\cdot2\text{Ni(OH)}_2) from anhydrous or alternate hydrated forms .
  • FTIR spectroscopy : Detects carbonate (CO32\text{CO}_3^{2-}) and hydroxide (OH\text{OH}^-) vibrational modes to confirm structural integrity .

Q. What precautions are necessary when handling this compound to mitigate CO₂ release during reactions?

When mixed with water, Nickel(II) carbonate decomposes to NiO, releasing CO₂, which can react with alkaline electrolytes (e.g., KOH) in electrochemical cells. Researchers should pre-treat the compound by thorough outgassing under controlled heating (e.g., 150–200°C) to remove residual CO₂ before cell assembly .

Advanced Research Questions

Q. How can contradictions in the reported crystal structure of this compound be resolved?

Structural ambiguities arise from variable hydration states and the coexistence of amorphous phases. Synchrotron XRD coupled with Rietveld refinement is essential to resolve atomic positions and lattice parameters. For example, Bhatt et al. (2023) used this approach to confirm a monoclinic structure with distorted oxygen octahedra around Ni²⁺ ions in bimetallic (Ni-Co) carbonate hydrates . Pair distribution function (PDF) analysis may further clarify short-range order in disordered systems.

Q. What advanced techniques elucidate the electronic properties and defect chemistry of this compound?

  • X-ray absorption spectroscopy (XAS) : Ni L-edge and K-edge XAS reveal oxidation states (Ni²⁺/Ni³⁺) and ligand-field splitting energies. For instance, Ni²⁺ in carbonate hydrates exhibits a mixed spin state (t2g6eg2t_{2g}^6 e_g^2) with ligand-field splitting comparable to NiO .
  • Electron paramagnetic resonance (EPR) : Detects oxygen vacancies, which are prevalent in Ni-rich samples and influence charge transport in supercapacitors .
  • Density functional theory (DFT) : Models electronic band structures and vacancy formation energies to predict catalytic or electrochemical behavior .

Q. How do synthesis parameters influence the electrochemical performance of this compound in energy storage applications?

  • Ni/Co ratio : In bimetallic systems, increasing Ni content enhances pseudocapacitance but reduces electrical conductivity due to greater octahedral distortion .
  • Morphology control : Nanosheets synthesized via hydrothermal routes provide higher surface area (20–50 m²/g) and specific capacitance (~800 F/g) compared to bulk particles .
  • Defect engineering : Oxygen vacancies act as active sites for oxygen evolution reactions (OER), but excessive vacancies may destabilize the lattice during cycling .

Q. What methodologies address inconsistencies in reported oxidation states of Nickel in carbonate hydrate systems?

Discrepancies in Ni oxidation states (e.g., Ni²⁺ vs. Ni³⁺) often stem from synthesis conditions (pH, oxidizing agents). Combining X-ray photoelectron spectroscopy (XPS) with soft XAS (e.g., Ni L₃-edge) provides quantitative valence analysis. For example, Ni²⁺ dominates in carbonate hydrates synthesized under inert atmospheres, while trace Ni³⁺ may form in air-rich environments .

Methodological Recommendations

  • For reproducibility : Document hydration levels (TGA), pH during synthesis, and aging time.
  • For structural analysis : Use high-resolution synchrotron XRD and pair with spectroscopic techniques (FTIR, XAS) .
  • For electrochemical studies : Pre-activate electrodes in alkaline electrolytes to stabilize NiOOH/Ni(OH)₂ redox couples .

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